

MIPS-9922: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: MIPS-9922

Cat. No.: B13436314

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Introduction

MIPS-9922 is a potent and selective inhibitor of the class IA phosphoinositide 3-kinase (PI3K) isoform, PI3K β .^[1] With an IC₅₀ value of 63 nM for PI3K β , it demonstrates over 30-fold higher potency for this isoform compared to PI3K δ .^[1] The PI3K pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.^[2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.^{[2][3]} **MIPS-9922**, derived from the pan-PI3K inhibitor ZSTK474, offers a more targeted approach to studying the specific roles of PI3K β in cellular functions and its potential as a therapeutic agent.^[4]

Initially characterized for its anti-platelet and anti-thrombotic activities by inhibiting PI3K-mediated activation of platelet glycoprotein α IIb β 3, the applications of **MIPS-9922** extend to broader cell culture research.^{[1][3][5]} These application notes provide detailed protocols for utilizing **MIPS-9922** in cell culture experiments to investigate its effects on cell viability, signaling pathways, and cellular processes like apoptosis.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for **MIPS-9922** and other relevant PI3K inhibitors to aid in experimental design.

Table 1: In Vitro Inhibitory Activity of **MIPS-9922**

| Target | IC50 (nM) | Cell Line | Assay Type |
|-----------------------------------|-----------|------------|------------|
| PI3K β | 63 | - | Cell-free |
| PI3K δ | 2200 | - | Cell-free |
| IGF-1 induced Akt phosphorylation | < 10 | MDA-MB-468 | Cellular |

Data sourced from MedchemExpress.[1]

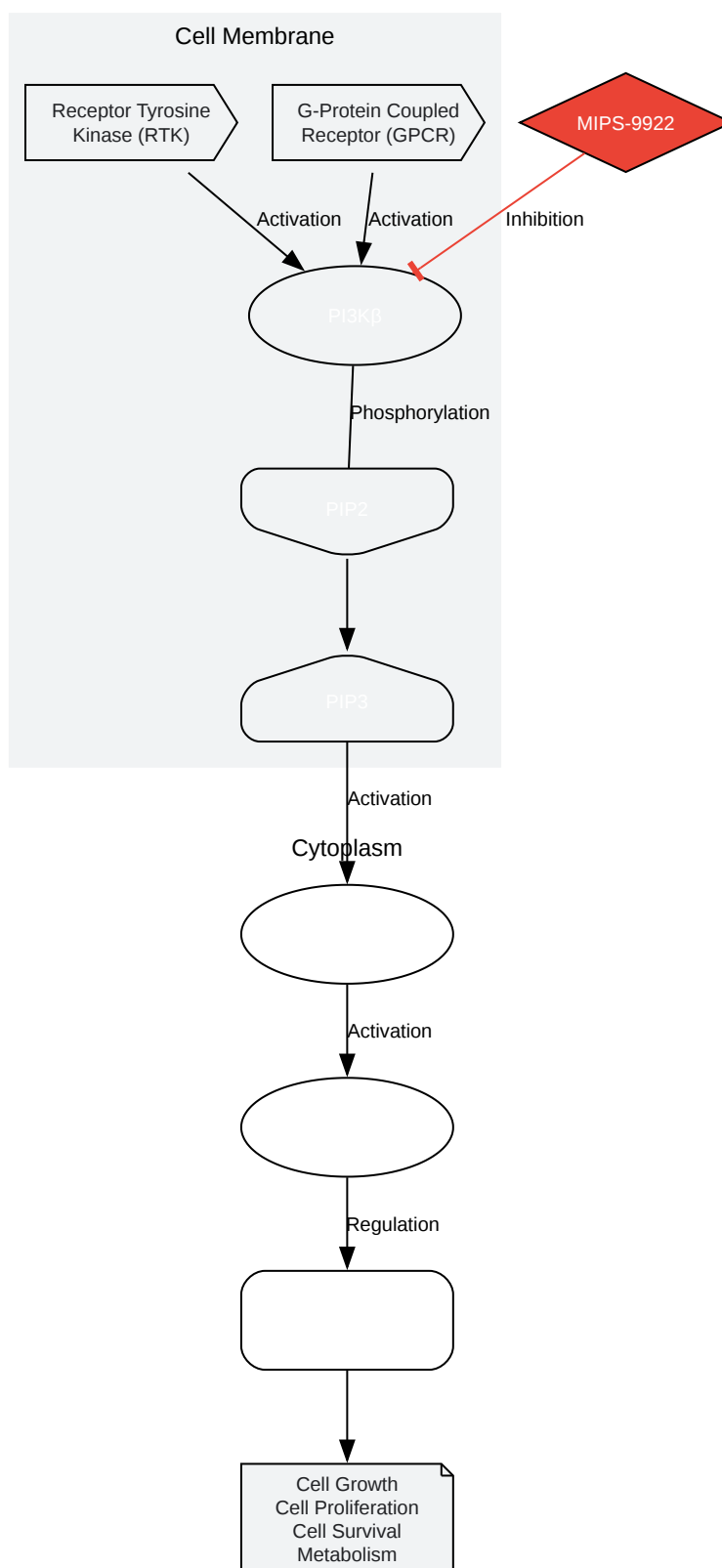
Table 2: Comparative IC50 Values of Various PI3K Inhibitors

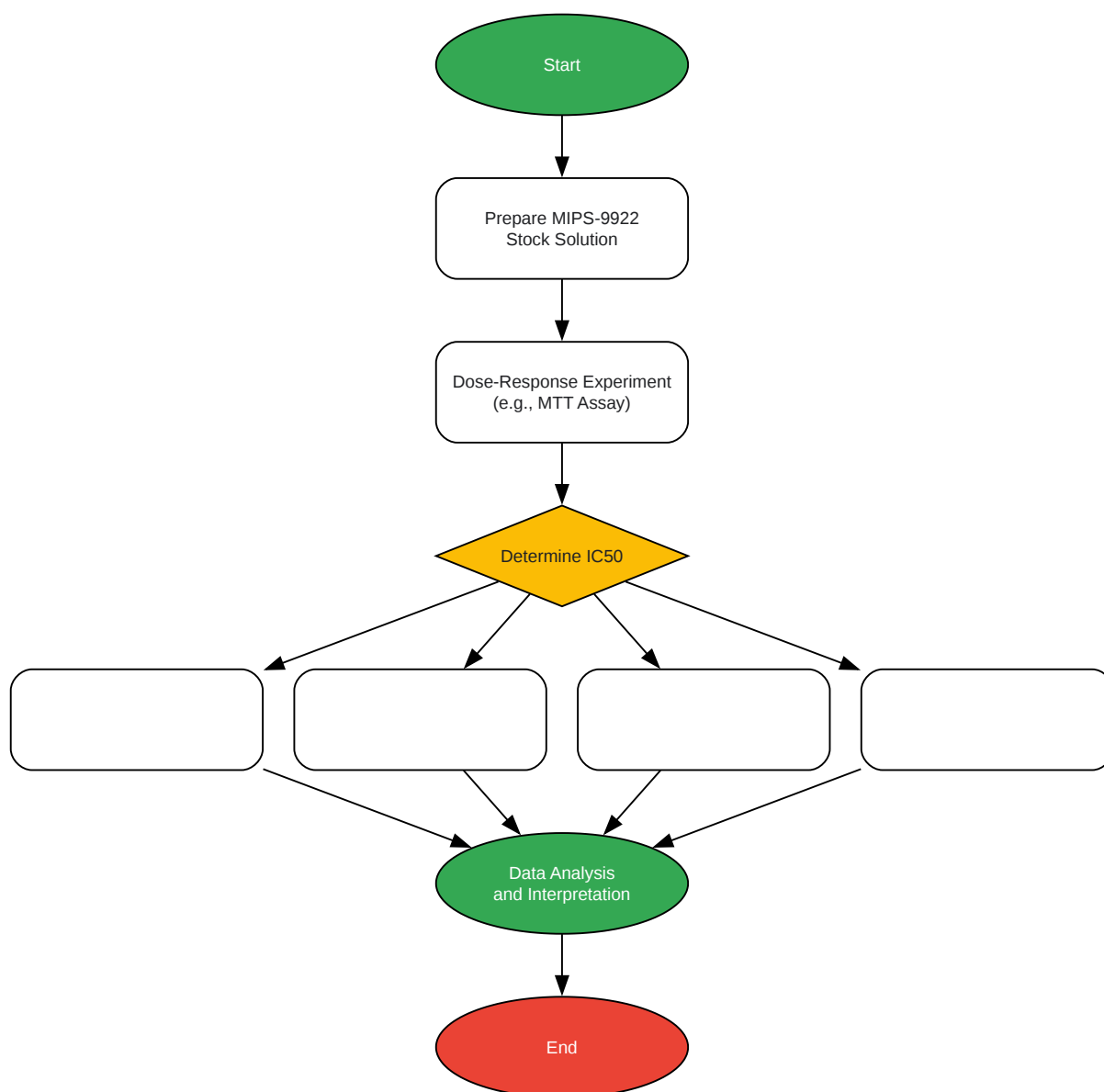
| Inhibitor | Type | Target(s) | IC50 (nM) | Cell Line Example |
|-----------------------|------------------|-----------------------------------|----------------|-------------------|
| MIPS-9922 | Selective | PI3K β | 63 | MDA-MB-468 (<10) |
| Alpelisib (BYL719) | Isoform-specific | PI3K α | 5 | - |
| Buparlisib (BKM120) | Pan-PI3K | p110 $\alpha/\beta/\delta/\gamma$ | 52/166/116/262 | SW480 (1500) |
| Pictilisib (GDC-0941) | Pan-PI3K | PI3K α/δ | 3 | - |
| LY294002 | Pan-PI3K | PI3K $\alpha/\delta/\beta$ | 500/570/970 | HeLa (~10,000) |

This table provides a comparative overview; IC50 values can vary significantly based on the cell line and assay conditions.[2][6][7]

Signaling Pathway

The PI3K β signaling pathway is activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, PI3K β phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions. **MIPS-9922** selectively inhibits PI3K β , thereby blocking this cascade.





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